(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
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Overview
Description
(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate is a complex organic compound with a unique structure that includes an oxetane ring and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate typically involves multiple steps, starting with the preparation of the oxetane ring One common method involves the reaction of a suitable epoxide with a nucleophile under acidic or basic conditions to form the oxetane ring
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted oxetane derivatives
Scientific Research Applications
(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate involves its interaction with specific molecular targets and pathways. The oxetane ring and formyl group play crucial roles in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-Dihydroxybutanal: Shares a similar stereochemistry and functional groups.
tert-Butanesulfinamide: Known for its use in stereoselective synthesis and similar reactivity patterns.
Uniqueness
(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate is unique due to its combination of an oxetane ring and a formyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
[(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO4/c1-5-7-9-11-12-13-14-15-17-19-26(34-29(32)27(30-23-31)20-24(3)4)21-28-25(22-33-28)18-16-10-8-6-2/h23-28H,5-22H2,1-4H3,(H,30,31)/t25-,26+,27+,28+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILNSEQYEHCRJU-UNFRKHOWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(CO1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](CO1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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